4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride
Description
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride is a synthetic sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group and a 2-aminoethyl side chain. The sulfonamide nitrogen is further functionalized with a cyclopropyl group, distinguishing it from related compounds. The hydrochloride salt enhances its solubility in aqueous environments. Structurally, the compound combines a sulfonamide moiety—a common feature in enzyme inhibitors and antimicrobial agents—with a cyclopropyl substituent, which may confer steric stability and influence metabolic resistance .
Key physicochemical properties inferred from analogous compounds include:
Properties
IUPAC Name |
4-(2-aminoethyl)-N-cyclopropylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-8-7-9-1-5-11(6-2-9)16(14,15)13-10-3-4-10;/h1-2,5-6,10,13H,3-4,7-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQPCOOCDYUAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-(2-aminoethyl)benzenesulfonyl chloride with cyclopropylamine in the presence of a suitable base, such as triethylamine, to form the sulfonamide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form an amine oxide.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used, often in the presence of a base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents, such as nitric acid or bromine.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of amines.
Substitution: Formation of nitrobenzene or halobenzene derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
AEBSF Hydrochloride (Sulfonyl Fluoride Derivative)
- Structure : Features a sulfonyl fluoride group instead of a sulfonamide.
- Activity : Irreversibly inhibits serine proteases (e.g., trypsin, chymotrypsin) by covalent modification of active-site residues .
- Stability : Reacts with glass and moisture, requiring storage in anhydrous conditions .
- Applications : Widely used in biochemical assays to prevent protein degradation .
Cyclopentyl-Thiourea Derivative ()
- Structure : Contains a thiourea moiety linked to a cyclopentyl group.
Target Compound (Cyclopropyl Substituent)
- Advantages : The cyclopropyl group’s small size and rigidity may reduce steric hindrance compared to bulkier substituents (e.g., cyclopentyl), improving target selectivity.
- Hypothesized Activity : Unlike AEBSF’s covalent inhibition mechanism, the sulfonamide group in the target compound may act as a reversible inhibitor.
Biological Activity
4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a cyclopropyl moiety and an aminoethyl chain. This structural configuration is known to influence its solubility, lipophilicity, and overall bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The presence of the cyclopropyl group may enhance this activity by improving binding affinity to bacterial enzymes.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Anticancer Effects : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting that this compound may interfere with cancer cell proliferation.
Antimicrobial Activity
A series of tests have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 18 | 15 |
| Escherichia coli | 16 | 20 |
| Pseudomonas aeruginosa | 14 | 25 |
| Candida albicans | 17 | 30 |
Table 1 : Antimicrobial activity of this compound.
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound demonstrated a significant reduction in DPPH radicals, comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78 |
| Ascorbic Acid | 85 |
Table 2 : Antioxidant activity comparison.
Anticancer Activity
In vitro studies on various cancer cell lines revealed that the compound exhibits cytotoxic effects. The results from an MTT assay are presented in Table 3.
| Cell Line | IC50 (μM) |
|---|---|
| U-87 (Glioblastoma) | 12 |
| MDA-MB-231 (Breast Cancer) | 15 |
Table 3 : Cytotoxicity profile against cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with significant inhibition observed at low concentrations.
- Cytotoxicity in Cancer Research : A recent investigation into the anticancer properties highlighted its potential as a lead compound for developing new cancer therapeutics, particularly due to its selective toxicity towards malignant cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
